Erythromycin Lactobionate

Description

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRXCKZMQLFUPL-WBMZRJHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H89NO25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009322 | |

| Record name | Erythromycin lactobionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1092.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3847-29-8 | |

| Record name | Erythromycin lactobionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin lactobionate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin lactobionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin lactobionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN LACTOBIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33H58I7GLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the difference between Erythromycin and Erythromycin Lactobionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. However, its clinical application is intrinsically linked to its physicochemical properties, necessitating the development of different forms to optimize its delivery and efficacy. This technical guide provides an in-depth comparison of Erythromycin base and its salt form, Erythromycin Lactobionate. We will delve into their fundamental chemical differences, comparative physicochemical properties, and the resulting implications for their formulation, administration, and bioavailability. This guide also outlines key experimental protocols for their characterization and analysis, providing a valuable resource for researchers and professionals in drug development.

Introduction: The Need for a Salt Form

Erythromycin, produced by the bacterium Saccharopolyspora erythraea, is a weak base that is sparingly soluble in water.[1][2] Its utility as an oral therapeutic is hampered by its instability in the acidic environment of the stomach, which leads to degradation and variable absorption.[3][4] To overcome these limitations, various salts and esters of erythromycin have been developed. Among these, this compound stands out as a critical formulation for intravenous administration, particularly in severe infections where rapid and complete bioavailability is essential.[5][6] This guide will elucidate the core differences between the parent molecule, Erythromycin base, and its lactobionate salt.

Chemical and Structural Differences

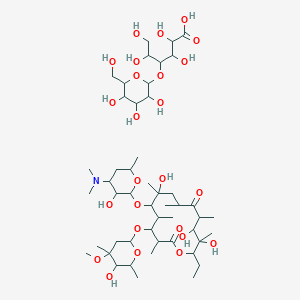

Erythromycin is a large macrocyclic lactone containing two deoxy sugars, L-cladinose and D-desosamine. The basicity of erythromycin is attributed to the dimethylamino group on the D-desosamine sugar.[7]

This compound is the lactobionate salt of erythromycin.[8] It is formed by an acid-base reaction between the basic erythromycin molecule and lactobionic acid.[9] Lactobionic acid is a sugar acid, a disaccharide formed from gluconic acid and galactose. This salt formation is a key modification that dramatically alters the physicochemical properties of the drug without modifying its core pharmacophore responsible for antibacterial activity.[8]

References

- 1. cdn.who.int [cdn.who.int]

- 2. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythromycin - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. publications.ashp.org [publications.ashp.org]

- 6. ijrpr.com [ijrpr.com]

- 7. maxwellsci.com [maxwellsci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound (200 MG) | 3847-29-8 [chemicalbook.com]

Erythromycin Lactobionate chemical structure and properties

Erythromycin Lactobionate is the lactobionate salt form of erythromycin, a macrolide antibiotic produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus).[1][2] This water-soluble salt is suitable for intravenous administration, allowing for the achievement of high plasma levels in the treatment of serious bacterial infections.[3] This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is formed by the salt linkage between the basic erythromycin molecule and lactobionic acid.[3][4] The chemical name is erythromycin mono(4-O-β-D-galactopyranosyl-D-gluconate).[5] It is a white to off-white lyophilized powder that is freely soluble in water and alcohol.[3][4]

Below is a diagram illustrating the components of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C49H89NO25 | [5] |

| Molecular Weight | 1092.2 g/mol | [5][6] |

| Appearance | White or slightly yellow hygroscopic powder | [3] |

| Melting Point | 145° to 150°C | [3][7] |

| Solubility | Water: ~200 mg/mL, Freely soluble in ethanol and methanol, Very slightly soluble in acetone and methylene chloride. | [3][7] |

| pKa (Strongest Basic) | 8.38 | [6] |

| pKa (Strongest Acidic) | 12.44 | [6] |

Mechanism of Action

Erythromycin exerts its bacteriostatic action by inhibiting protein synthesis in susceptible bacteria.[1][8] It diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome.[5][8] This binding action blocks the translocation of peptides, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.[8][9] Erythromycin does not affect nucleic acid synthesis.[2][4] The specificity of erythromycin for the bacterial ribosome, with minimal effect on human ribosomes, accounts for its therapeutic utility.[9]

The following diagram illustrates the mechanism of action of this compound.

Experimental Protocols

Reconstitution and Dilution for Intravenous Administration

This compound for injection is a lyophilized powder that requires reconstitution and further dilution before administration.[4]

Materials:

-

This compound vial (e.g., 500 mg)[4]

-

Sterile Water for Injection, USP (without preservatives)[10]

-

Intravenous (IV) diluent (e.g., 0.9% Sodium Chloride Injection, USP; Lactated Ringer's Injection, USP)[10][11]

Procedure:

-

Initial Reconstitution: Add 10 mL of Sterile Water for Injection, USP to a 500 mg vial of this compound. This provides an initial concentration of 50 mg/mL.[4][10] It is crucial to use only Sterile Water for Injection for this initial step, as other diluents containing inorganic salts can cause precipitation.[10]

-

Further Dilution for Continuous Infusion: The reconstituted solution should be further diluted to a final concentration of 1 mg/mL (1 g per liter).[11][12]

-

Further Dilution for Intermittent Infusion: For intermittent infusion, the reconstituted solution can be diluted to a final concentration of 1 to 5 mg/mL.[11]

-

pH Adjustment: Acidic solutions of this compound are unstable. The pH of the final diluted solution should be in the optimal range for stability (6.5 - 7.5).[4][11] If necessary, a buffering agent like 4% sodium bicarbonate may be added.[11]

-

Administration: The final diluted solution should be administered by slow continuous or intermittent intravenous infusion.[12][13] IV push is not an acceptable method of administration.[2]

Antimicrobial Susceptibility Testing (AST)

Quantitative methods are used to determine the minimum inhibitory concentrations (MICs) of Erythromycin, which provide estimates of the susceptibility of bacteria to the antibiotic.[14]

a) Broth or Agar Dilution Method: This is a standardized procedure to determine the MIC of an antimicrobial agent.[14]

Materials:

-

Standardized erythromycin powder[14]

-

Bacterial inoculum standardized to a specific concentration[14]

-

Appropriate broth or agar medium[14]

Procedure:

-

Prepare serial twofold dilutions of erythromycin in the broth or agar medium.

-

Inoculate each dilution with a standardized suspension of the test bacterium.

-

Incubate the tubes or plates under appropriate conditions.

-

The MIC is the lowest concentration of erythromycin that completely inhibits the visible growth of the bacterium.[14]

b) Disk Diffusion Method: This method provides a qualitative assessment of bacterial susceptibility.

Materials:

-

Paper disks impregnated with 15 mcg of erythromycin[12]

-

Agar plates

-

Standardized bacterial inoculum

Procedure:

-

Evenly inoculate the surface of an agar plate with the test bacterium.

-

Place the erythromycin-impregnated disk on the agar surface.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of growth inhibition around the disk. The size of the zone is correlated with the MIC to determine if the bacterium is susceptible, intermediate, or resistant to erythromycin.[13]

Quantitative Data

In Vitro Susceptibility Data

Erythromycin is active against a range of Gram-positive and some Gram-negative bacteria.[9][15] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several medically significant bacteria.

| Bacterial Species | MIC (µg/mL) | Source(s) |

| Staphylococcus aureus | 0.6 | [15][16] |

| Streptococcus pneumoniae | 0.06 | [15][16] |

| Group A Streptococci (clinical isolates) | 0.031 | [15][16] |

Pharmacokinetic Data

Following intravenous infusion, this compound provides therapeutic plasma concentrations.

| Dosage and Administration | Peak Plasma Concentration | Time to Peak | Elimination Half-Life | Source(s) |

| 500 mg infused over 1 hour in fasting adults | ~10 mcg/mL | 1 hour | Not specified in this result | [4][12][13] |

| 1000 mg infused over 30-60 minutes in patients with respiratory tract infections | 33.3 - 34.4 mg/L | End of infusion | 1.9 - 2.0 hours | [17] |

Conclusion

This compound remains a clinically important antibiotic for intravenous therapy of susceptible bacterial infections. Its well-characterized chemical properties, established mechanism of action, and predictable pharmacokinetics make it a valuable tool in the medical field. The experimental protocols outlined provide a foundation for its preparation, administration, and microbiological evaluation. Further research into its applications and potential for combination therapies is ongoing.

References

- 1. Erythromycin - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound (200 MG) CAS#: 3847-29-8 [m.chemicalbook.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound | C49H89NO25 | CID 71469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound (200 MG) | 3847-29-8 [chemicalbook.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. drugs.com [drugs.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. This compound | CAS 3847-29-8 | Cayman Chemical | Biomol.com [biomol.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. [The pharmacokinetics of 1,000 mg this compound i. v. in patients with respiratory tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of Erythromycin Lactobionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a macrolide antibiotic discovered in 1952, has long been a cornerstone in the treatment of various bacterial infections.[1] Erythromycin Lactobionate is the lactobionate salt of erythromycin, formulated for intravenous administration, particularly in cases where oral administration is not feasible or when higher serum concentrations are required.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and its influence on cellular signaling pathways.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The molecule diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome.[3] This binding action interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[3] The specificity of erythromycin for the bacterial 50S ribosomal subunit, which differs from the 60S subunit in eukaryotic cells, accounts for its selective toxicity against bacteria.[3]

Pharmacokinetics

The intravenous administration of this compound allows for rapid achievement of therapeutic plasma concentrations.

Data Presentation: Pharmacokinetic Parameters of Intravenous this compound in Adults

| Parameter | Value | Condition | Source |

| Peak Plasma Concentration (Cmax) | 33.3 - 34.4 mg/L | 1000 mg IV infusion over 30-60 min in patients with respiratory tract infections. | [4] |

| ~10 mcg/mL | 500 mg IV infusion over 1 hour in fasting adults. | [2][5] | |

| Time to Peak (Tmax) | End of infusion | Intravenous administration. | N/A |

| Elimination Half-life (t½) | 1.9 - 2.0 hours | 1000 mg IV infusion in patients with respiratory tract infections. | [4] |

| ~2 hours | Intravenous infusion in subjects with normal renal function. | [6] | |

| Distribution | Diffuses readily into most body fluids. | Normal physiological conditions. | [2][5] |

| Metabolism | Concentrated and metabolized in the liver. | Normal hepatic function. | [2][5] |

| Excretion | Primarily excreted in the bile; 12-15% excreted in active form in the urine. | Normal hepatic and renal function. | [2][5] |

Pharmacodynamics and Spectrum of Activity

This compound is primarily effective against Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus (methicillin-susceptible strains). It also shows activity against some Gram-negative bacteria and atypical pathogens such as Mycoplasma pneumoniae, Chlamydia trachomatis, and Legionella pneumophila.

Data Presentation: Clinical Efficacy of Intravenous Erythromycin in Community-Acquired Pneumonia (CAP)

A meta-analysis of randomized controlled trials comparing erythromycin with clarithromycin for the treatment of CAP in adults and adolescents found that erythromycin was associated with lower rates of clinical success and cure.[7]

| Outcome | Risk Ratio (RR) vs. Clarithromycin (95% CI) | P-value |

| Clinical Success | 0.79 (0.64 - 0.98) | 0.033 |

| Clinical Cure | 0.67 (0.48 - 0.92) | 0.014 |

| Radiological Success | 0.84 (0.71 - 0.996) | 0.045 |

In a study comparing intravenous ceftriaxone plus azithromycin to ceftriaxone plus either clarithromycin or erythromycin for moderate-to-severe CAP, the clinical success rates at the end of therapy were 84.3% and 82.7%, respectively.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]

-

Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

-

Incubation: The inoculated plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.[9]

-

Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.[9]

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the translation of mRNA into protein in a cell-free system.

Methodology:

-

System Preparation: A cell-free transcription-translation system, such as an E. coli S30 extract, is utilized.[6]

-

Reaction Setup: The reaction mixture contains the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-45 minutes) to allow for transcription and translation.[6]

-

Analysis: The amount of newly synthesized protein is quantified. If a radiolabeled amino acid is used, the proteins are precipitated and the radioactivity is measured using a scintillation counter. For a luciferase reporter, the luminescence is measured after the addition of the substrate. The percentage of inhibition is calculated by comparing the results from the erythromycin-treated reactions to the control.

Signaling Pathways

Beyond its antimicrobial activity, erythromycin has been shown to possess anti-inflammatory properties by modulating key cellular signaling pathways.

ERK/MAPK Signaling Pathway

Erythromycin has been demonstrated to inhibit the activation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway.[10] This pathway is crucial for cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway

Erythromycin has also been implicated in the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is a critical regulator of cell growth, proliferation, and survival.

References

- 1. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 2. Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices - Analyst (RSC Publishing) DOI:10.1039/D2AN00305H [pubs.rsc.org]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. [The pharmacokinetics of 1,000 mg this compound i. v. in patients with respiratory tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of intravenous erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of erythromycin compared to clarithromycin and azithromycin in adults or adolescents with community-acquired pneumonia: A Systematic Review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Erythromycin Lactobionate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a macrolide antibiotic, is a valuable tool in cell culture for the prevention and elimination of bacterial contamination, including Mycoplasma. It functions by inhibiting protein synthesis in susceptible bacteria through its binding to the 50S ribosomal subunit, thereby blocking the translocation of peptides.[1][2] While effective against a broad spectrum of Gram-positive and some Gram-negative bacteria, its specificity for bacterial ribosomes ensures minimal impact on eukaryotic cells, making it a relatively safe agent for inclusion in cell culture media.[1][2] Erythromycin Lactobionate, a salt of erythromycin, is highly soluble in water, facilitating the preparation of sterile, aqueous stock solutions suitable for cell culture applications.[3][4]

Beyond its antimicrobial properties, recent studies have indicated that erythromycin can modulate signaling pathways in mammalian cells. Notably, it has been shown to ameliorate oxidative stress-induced cellular senescence in human bronchial epithelial cells by inhibiting the PI3K-mTOR signaling pathway.[5] This dual functionality underscores the importance of understanding its proper preparation and application in a research context.

These application notes provide a comprehensive guide to the preparation and use of this compound stock solutions for cell culture, including detailed protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C49H89NO25 | [6] |

| Molecular Weight | 1092.2 g/mol | [6] |

| Appearance | White or slightly yellow crystalline powder | [3] |

| Solubility | Freely soluble in water and alcohol | [3] |

| Mechanism of Action | Inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit | [1][2][6] |

Table 2: Stock Solution Preparation and Storage

| Parameter | Recommendation | Reference |

| Stock Solution Preparation | ||

| Form | Lyophilized Powder | [7] |

| Reconstitution Solvent | Sterile Water for Injection, USP (preservative-free) | [7][8] |

| Reconstitution Volume (for 500 mg vial) | 10 mL | [7][8] |

| Resulting Stock Concentration | 50 mg/mL | [7][8] |

| Storage of Stock Solution (50 mg/mL) | ||

| Refrigerator (2-8°C) | Stable for up to 2 weeks | [1][9] |

| Room Temperature | Stable for 24 hours | [1][9] |

| Storage of Diluted (Working) Solution | Should be used within 8 hours; not suitable for storage | [7] |

Table 3: Recommended Working Concentrations in Cell Culture

| Application | Recommended Working Concentration | Reference |

| General Bacterial Contamination Control | 50 - 200 µg/mL | [10] |

| Mycoplasma Elimination | 10 µg/mL | |

| Eukaryotic Cell Culture (General Use) | 50 µg/mL | [11] |

Experimental Protocols

Protocol 1: Preparation of 50 mg/mL this compound Stock Solution

Materials:

-

This compound for Injection, USP (lyophilized powder)

-

Sterile Water for Injection, USP (preservative-free)

-

Sterile syringes and needles

-

Sterile conical tubes or vials for aliquoting

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biological safety cabinet to prevent contamination.

-

Reconstitution:

-

Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. Avoid vigorous shaking to prevent foaming. The resulting solution will have a concentration of 50 mg/mL of erythromycin.

-

Aliquoting: Dispense the stock solution into smaller, sterile cryovials or conical tubes in volumes appropriate for your experimental needs. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.

-

Storage:

-

For short-term use, store the aliquots at 2-8°C for up to two weeks.[1][9]

-

For long-term storage, aliquots can be stored at -20°C. While clinical guidelines for intravenous use do not typically specify long-term frozen storage of the reconstituted solution, it is a common practice in cell culture to extend the shelf-life of antibiotic stocks. It is recommended to perform a sterility test on a thawed aliquot before use if stored for an extended period.

-

Protocol 2: Use of this compound in Cell Culture Media

Materials:

-

Prepared 50 mg/mL this compound stock solution

-

Complete cell culture medium appropriate for your cell line

-

Sterile pipettes

Procedure:

-

Thawing: If using a frozen aliquot of the stock solution, thaw it at room temperature or in a 37°C water bath.

-

Dilution:

-

To achieve a final working concentration of 50 µg/mL (a common concentration for general bacterial contamination control), add 1 µL of the 50 mg/mL stock solution for every 1 mL of cell culture medium (a 1:1000 dilution).

-

For example, to prepare 100 mL of medium containing 50 µg/mL erythromycin, add 100 µL of the 50 mg/mL stock solution.

-

-

Mixing: Gently mix the medium to ensure even distribution of the antibiotic.

-

Application: Use the erythromycin-containing medium for your cell culture experiments as needed.

Visualizations

Signaling Pathway of Erythromycin in Mammalian Cells

Caption: Erythromycin's inhibitory effect on the PI3K-mTOR pathway in mammalian cells.

Experimental Workflow: Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

- 1. drugs.com [drugs.com]

- 2. globalrph.com [globalrph.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Erythromycin estolate vs. erythromycin base, surface excess properties and surface scanning changes in isolated liver cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erythromycin ready made solution 50 mg/mL, cell culture tested | Sigma-Aldrich [sigmaaldrich.com]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CHEO ED Outreach [outreach.cheo.on.ca]

- 10. mpbio.com [mpbio.com]

- 11. KEGG PATHWAY Database [genome.jp]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Erythromycin Lactobionate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of microorganisms to erythromycin lactobionate. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] This action prevents the translocation of peptides, thereby halting bacterial growth. Understanding the susceptibility of bacterial isolates to erythromycin is crucial for clinical diagnostics and drug development.

Mechanism of Action and Resistance

Erythromycin's primary mode of action is the inhibition of protein synthesis. Resistance to erythromycin can occur through several mechanisms, most notably through target site modification (methylation of the 23S rRNA, encoded by erm genes), active drug efflux (encoded by mef or msr genes), or, less commonly, through enzymatic inactivation of the drug. The erm gene-mediated resistance can be either constitutive or inducible. Inducible resistance to clindamycin, a lincosamide antibiotic, can be detected in the presence of erythromycin, a phenomenon known as the D-test.[4][5]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Erythromycin Lactobionate as a Selection Agent in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a macrolide antibiotic, functions as a potent inhibitor of protein synthesis in susceptible bacteria. This property allows for its use as a selection agent in molecular biology to isolate cells that have been successfully transformed or transfected with a vector carrying an erythromycin resistance gene. Erythromycin Lactobionate is a salt form of erythromycin that is soluble in water, making it suitable for use in culture media.

Erythromycin acts by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation step of protein synthesis.[1][2] Resistance to erythromycin is typically conferred by the expression of genes, such as those in the erm family (erythromycin ribosome methylation), which modify the ribosomal target, preventing the binding of the antibiotic.[3][4] This document provides detailed application notes and protocols for the use of this compound as a selection agent in various molecular biology applications.

Mechanism of Action and Resistance

Erythromycin's mode of action involves the reversible binding to the 23S rRNA component of the 50S ribosomal subunit in bacteria. This interaction blocks the exit tunnel for the nascent polypeptide chain, leading to the dissociation of peptidyl-tRNA from the ribosome and premature termination of protein synthesis.[5][6]

Resistance to erythromycin in a laboratory setting is most commonly achieved through the introduction of a plasmid encoding an erythromycin resistance gene. The most prevalent mechanism of resistance is the methylation of an adenine residue in the 23S rRNA, catalyzed by enzymes encoded by erm genes (e.g., ermB, ermE).[7][8] This methylation reduces the affinity of the ribosome for macrolide antibiotics, rendering the cell resistant to the effects of erythromycin. Another mechanism of resistance is the active efflux of the antibiotic from the cell, mediated by specific pump proteins.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound as a selection agent. It is crucial to note that optimal concentrations can vary significantly between different species, strains, and even cell lines. Therefore, it is highly recommended to perform a kill curve analysis to determine the optimal concentration for your specific experimental system.

| Parameter | Organism(s) | Typical Concentration Range | Reference(s) |

| Working Concentration | Escherichia coli | 100 - 500 µg/mL | [9] |

| Bacillus subtilis | 1 - 5 µg/mL | [10] | |

| Cyanobacteria | 2 - 5 µg/mL | [11] | |

| Mammalian Cells (for bacterial contamination control) | 50 - 200 mg/L | [12] | |

| Minimal Inhibitory Concentration (MIC) | Escherichia coli | Varies by strain and resistance | [9] |

| Minimal Selective Concentration (MSC) for ermF | Environmental bacterial communities | 514.1 µg/L | [13][14] |

| Property | Value | Reference(s) |

| Molecular Formula | C₄₉H₈₉NO₂₅ | [15] |

| Molecular Weight | 1092.2 g/mol | [15] |

| pH Stability | Optimal at pH 6-8; rapidly loses potency below pH 5.5 | [16] |

| Storage of Stock Solution | Reconstituted solution (50 mg/mL in sterile water) is stable for 2 weeks at 2-8°C or 24 hours at room temperature. | [16] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, deionized water

-

Sterile, light-blocking container (e.g., amber tube)

-

Sterile filter (0.22 µm)

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile environment.

-

Dissolve the powder in sterile, deionized water to a final concentration of 50 mg/mL.

-

Sterile-filter the solution using a 0.22 µm filter into a sterile, light-blocking container.

-

Store the stock solution at 4°C for up to 2 weeks. For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal Selection Concentration (Kill Curve) for Mammalian Cells

Materials:

-

Your mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (50 mg/mL)

-

Multi-well plates (24- or 96-well)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

MTT or other viability assay reagents (optional)

Procedure:

-

Plate your cells in a multi-well plate at a density that will not lead to over-confluence during the course of the experiment.

-

Allow the cells to adhere and resume logarithmic growth (typically 18-24 hours).

-

Prepare a series of dilutions of this compound in complete culture medium. A suggested range to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.

-

Incubate the cells under their normal growth conditions.

-

Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

-

Replace the selective medium every 2-3 days.

-

After 7-10 days, determine the percentage of viable cells in each well using a cell counter or a viability assay (e.g., MTT assay).

-

The optimal concentration for selection is the lowest concentration that results in complete cell death within 7-10 days.[17][18][19]

Protocol 3: Selection of Transformed E. coli

Materials:

-

Competent E. coli cells

-

Plasmid DNA containing an erythromycin resistance gene (e.g., ermB, ermE)

-

SOC medium

-

LB agar plates

-

This compound stock solution (50 mg/mL)

Procedure:

-

Thaw competent E. coli cells on ice.

-

Add 1-5 µL of plasmid DNA to the cells.

-

Incubate on ice for 30 minutes.

-

Heat-shock the cells at 42°C for 45-60 seconds.

-

Immediately transfer the cells to ice for 2 minutes.

-

Add 250-500 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

-

Prepare LB agar plates containing the appropriate concentration of this compound (typically 100-500 µg/mL). To do this, cool the molten agar to ~50-55°C before adding the antibiotic to prevent degradation.

-

Spread 50-200 µL of the transformation culture onto the selective plates.

-

Incubate the plates overnight at 37°C.

-

Only E. coli that have been successfully transformed with the plasmid carrying the erythromycin resistance gene will grow.

Protocol 4: Selection of Transformed Saccharomyces cerevisiae (General Guidance)

While specific protocols for erythromycin selection in S. cerevisiae are not as common as for other antibiotics, the general principles of antibiotic selection apply. The ermB gene has been shown to confer erythromycin resistance in some yeast species. The optimal concentration will need to be determined empirically.

Procedure Outline:

-

Determine Minimal Inhibitory Concentration (MIC): Before transformation, perform a kill curve on your wild-type S. cerevisiae strain to determine the MIC of this compound. Test a range of concentrations (e.g., 50, 100, 200, 400, 800 µg/mL) in your chosen yeast growth medium (e.g., YPD).

-

Transformation: Transform your yeast strain with a plasmid carrying an erythromycin resistance gene (e.g., ermB) using a standard yeast transformation protocol (e.g., lithium acetate method).[20]

-

Selection: Plate the transformed yeast on selective plates containing this compound at a concentration determined from your MIC experiment (typically 1.5-2 times the MIC).

-

Incubation: Incubate the plates at 30°C for 2-4 days until resistant colonies appear.

Mandatory Visualizations

Signaling Pathways Affected by Erythromycin in Mammalian Cells

Erythromycin has been shown to modulate several key signaling pathways in mammalian cells, which may be relevant for researchers in drug development and those studying cellular processes.

Caption: Overview of Erythromycin's effects on major signaling pathways in mammalian cells.[1][17]

Experimental Workflow: Determining Optimal Selection Concentration

References

- 1. addgene.org [addgene.org]

- 2. Frontiers | Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides [frontiersin.org]

- 3. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simplified erythromycin resistance cassette for Treponema denticola mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for genome-wide CRISPR knockout screens of bacterial cytotoxins in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual gene expression cassette vectors with antibiotic selection markers for engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. Selective pressure of various levels of erythromycin on the development of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transduction of plasmid DNA containing the ermE gene and expression of erythromycin-resistance in streptomycetes. | Semantic Scholar [semanticscholar.org]

- 11. addgene.org [addgene.org]

- 12. Hygromycin-resistance vectors for gene expression in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Practical implications of erythromycin resistance gene diversity on surveillance and monitoring of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]

- 18. Antibiotic Kill Curve [sigmaaldrich.com]

- 19. goldbio.com [goldbio.com]

- 20. Cloning of erythromycin-resistance determinants and replication origins from indigenous plasmids of Lactobacillus reuteri for potential use in construction of cloning vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Erythromycin Lactobionate Administration in Animal Models of Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1][2] Specifically, it binds to the 50S ribosomal subunits of susceptible microorganisms, thereby preventing protein elongation.[1][3] Erythromycin Lactobionate is a water-soluble salt of erythromycin formulated for intravenous or intraperitoneal administration, making it suitable for use in preclinical animal studies where oral administration is not feasible or rapid achievement of high serum levels is required.[2][4]

These application notes provide a summary of dosages, efficacy, and pharmacokinetic parameters of this compound in various animal models. Detailed protocols for solution preparation, infection model induction, and drug administration are also presented to guide researchers in their experimental design.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from preclinical studies involving this compound administration.

Table 1: Efficacy of this compound in a Murine Model of Pseudomonas aeruginosa Bacteremia

| Dosage (mg/kg/day) | Administration Route & Schedule | Treatment Duration | Survival Rate (%) | Reference |

| 50 | Intraperitoneal, twice daily | 14 days | Significantly higher than control | [5][6][7] |

| 100 | Intraperitoneal, twice daily | 14 days | 80% | [5][6][7] |

| 500 | Intraperitoneal, twice daily | 14 days | Decreased survival vs. control | [5][6][7] |

| Control (Saline) | Intraperitoneal | 14 days | 20% | [5][6] |

Note: The study noted that the high dose of 500 mg/kg/day decreased the survival rate, suggesting potential toxicity at this level in the specific model.[5][6]

Table 2: Pharmacokinetic Parameters of Erythromycin Following Intravenous Administration in Various Animal Species

| Animal Species | Dosage (mg/kg) | Apparent Volume of Distribution (Vz; L/kg) | Total Body Clearance (Clt; L/h·kg) | Elimination Half-Life (t½; h) | Reference |

| Cat | 4 | 2.34 ± 1.76 | 2.10 ± 1.37 | 0.75 ± 0.09 | [8] |

| Dog | 10 | 4.80 ± 0.91 | 2.64 ± 0.84 | 1.35 ± 0.40 | [9] |

| Rabbit | Not specified | - | - | 1.72 (103 min) | [10] |

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

This protocol details the reconstitution and dilution of lyophilized this compound powder for administration in animal models.

-

Reconstitution:

-

Aseptically add Sterile Water for Injection to the vial containing this compound powder. For a vial containing 500 mg of erythromycin activity, add 10 mL of sterile water to create an initial solution with a concentration of 50 mg/mL.[11][12]

-

Shake the vial vigorously immediately after adding the diluent to ensure complete dissolution.[11]

-

The reconstituted solution should have a pH between 6.5 and 7.5.[3] Acidic solutions (pH < 5.5) are unstable and will rapidly lose potency.[11]

-

-

Final Dilution:

-

Prior to administration, the concentrated solution must be further diluted. Use a sterile, isotonic diluent such as 0.9% Sodium Chloride Injection (Normal Saline).[11]

-

For intermittent intraperitoneal or intravenous infusion, dilute the reconstituted solution to a final concentration of 1-5 mg/mL.[2][3][12] For example, to achieve a 5 mg/mL solution, add 1 mL of the 50 mg/mL reconstituted solution to 9 mL of normal saline.

-

Visually inspect the final solution for particulate matter and discoloration before use.[4]

-

-

Stability and Storage:

Protocol 2: Induction of Endogenous Pseudomonas aeruginosa Bacteremia in Mice

This protocol is based on the methodology described by Hirakata et al. (1992) to establish a lethal bacteremia model.[5][6]

-

Animal Preparation: Use specific pathogen-free mice. Allow for an acclimatization period upon arrival.

-

Bacterial Colonization: Provide drinking water containing P. aeruginosa to the mice to establish gut colonization.

-

Immunosuppression:

-

Administer cyclophosphamide at a dose of 200 mg/kg via intraperitoneal injection on experimental days 8 and 12 to induce granulocytopenia.[7]

-

Administer ampicillin to suppress normal gut flora, allowing for the overgrowth of the antibiotic-resistant P. aeruginosa.

-

-

Model Confirmation: The combination of immunosuppression and alteration of gut flora leads to the translocation of P. aeruginosa from the gut into the bloodstream, resulting in endogenous bacteremia.

Protocol 3: Administration of this compound in a Murine Infection Model

This protocol outlines the administration of the prepared this compound solution to mice.

-

Animal Handling: Handle mice gently to minimize stress. Weigh each mouse immediately before dosing to ensure accurate dose calculation.

-

Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic drug delivery in mouse models.[7][14]

-

Injection Procedure (Intraperitoneal):

-

Restrain the mouse appropriately.

-

Using a sterile syringe with a 25-27 gauge needle, lift the mouse's hindquarters to allow the abdominal contents to shift forward.

-

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

-

Gently inject the calculated volume of the this compound solution (typically 0.1-0.2 mL).

-

-

Dosage and Schedule:

-

Based on efficacy studies, a dose of 100 mg/kg/day, administered as two 50 mg/kg injections 12 hours apart, is effective in increasing survival in a P. aeruginosa bacteremia model.[5][6][7]

-

Treatment should be initiated at a predetermined time point post-infection and continue for the specified duration (e.g., 14 days).[5][6]

-

-

Monitoring: Observe the animals daily for clinical signs of infection, distress, and mortality. Record all observations meticulously.

Visualizations: Workflows and Mechanisms

Caption: Experimental workflow for an in vivo efficacy study.

Caption: Mechanism of action for Erythromycin.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Efficacy of this compound for treating Pseudomonas aeruginosa bacteremia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of this compound for treating Pseudomonas aeruginosa bacteremia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Pharmacokinetics of erythromycin after the administration of intravenous and various oral dosage forms to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the intravenous pharmacokinetics in rabbit and in vitro protein binding of two new salts of erythromycin: erythromycin maltobionate and erythromycin fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. DailyMed - ERYTHROCIN LACTOBIONATE- this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Effect of erythromycin treatment on specific immunologic response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Cell Viability Following Erythromycin Lactobionate Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin, a macrolide antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. Its mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[1][2]. While its antibacterial properties are well-documented, the effects of erythromycin on mammalian cells are of increasing interest, particularly in the context of drug repurposing and safety profiling. Erythromycin has been shown to possess anti-inflammatory properties and can modulate host immune responses[3][4]. This application note provides a detailed protocol for assessing the viability of mammalian cells in response to treatment with Erythromycin Lactobionate, a water-soluble salt of erythromycin, using a standard colorimetric cell viability assay.

Principle of Cell Viability Assays

Colorimetric cell viability assays, such as those using MTT, WST-1, or resazurin (alamarBlue), are fundamental tools in toxicology and pharmacology. These assays rely on the metabolic activity of viable cells to reduce a substrate into a colored or fluorescent product. The amount of product generated is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity or cytostatic effects of a compound.

Materials and Reagents

-

Mammalian cell line of choice (e.g., HeLa, A549, HEK293)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (powder)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile, nuclease-free water or ethanol for stock solution preparation

-

Cell viability reagent (e.g., MTT, WST-1, or alamarBlue)

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

-

96-well clear flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water. To prepare a stock solution:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add sterile, nuclease-free water to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

Cell Seeding

-

Culture the chosen mammalian cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

-

Neutralize the dissociation reagent with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

Treatment with this compound

-

Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. A suggested starting range is 1 µg/mL to 1000 µg/mL.

-

After the 24-hour incubation period, carefully aspirate the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a "vehicle control" (medium with the same concentration of the solvent used for the stock solution, if any) and a "no-treatment control" (fresh complete medium).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Cell Viability Assay (MTT Protocol Example)

-

Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The quantitative data obtained from the cell viability assay can be summarized in the following tables for clear comparison.

Table 1: Raw Absorbance Data (570 nm)

| Concentration (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |

| 0 (Control) | 1.254 | 1.287 | 1.265 | 1.269 | 0.017 |

| 1 | 1.231 | 1.255 | 1.248 | 1.245 | 0.012 |

| 10 | 1.198 | 1.211 | 1.205 | 1.205 | 0.007 |

| 50 | 1.152 | 1.168 | 1.149 | 1.156 | 0.009 |

| 100 | 1.054 | 1.078 | 1.066 | 1.066 | 0.012 |

| 250 | 0.876 | 0.891 | 0.882 | 0.883 | 0.008 |

| 500 | 0.654 | 0.672 | 0.663 | 0.663 | 0.009 |

| 1000 | 0.432 | 0.445 | 0.438 | 0.438 | 0.007 |

Table 2: Percentage Cell Viability

| Concentration (µg/mL) | Average Absorbance | % Viability |

| 0 (Control) | 1.269 | 100.0% |

| 1 | 1.245 | 98.1% |

| 10 | 1.205 | 95.0% |

| 50 | 1.156 | 91.1% |

| 100 | 1.066 | 84.0% |

| 250 | 0.883 | 69.6% |

| 500 | 0.663 | 52.2% |

| 1000 | 0.438 | 34.5% |

% Viability = (Average Absorbance of Treated Wells / Average Absorbance of Control Wells) x 100

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the cell viability assay.

Potential Signaling Pathways Affected by Erythromycin in Mammalian Cells

Erythromycin has been reported to influence several signaling pathways in mammalian cells, which may contribute to its observed effects on cell proliferation and inflammation.

Caption: Potential signaling pathways affected by Erythromycin.

Discussion

This protocol outlines a reproducible method for assessing the effect of this compound on the viability of mammalian cells. The results of such an assay can provide valuable information on the cytotoxic potential of the drug at various concentrations. It is important to note that the optimal cell seeding density, drug concentration range, and incubation times may vary depending on the cell line used and the specific research question. Therefore, it is recommended to optimize these parameters for each experimental setup.

Recent studies have indicated that erythromycin can influence key signaling pathways in mammalian cells. For instance, it has been shown to reduce cell proliferation and induce apoptosis by inhibiting the ERK/MAPK signaling pathway in nasal polyp-derived cells[5]. Furthermore, erythromycin has been found to ameliorate oxidative stress-induced cellular senescence by inhibiting the PI3K-mTOR signaling pathway[3]. It has also been reported to inhibit the transcriptional activation of NF-κB, a key regulator of inflammation[4]. These findings suggest that the effects of erythromycin on mammalian cells are complex and may extend beyond its antibacterial activity. The cell viability assay described here serves as a primary screening tool to identify a relevant concentration range for further mechanistic studies into these signaling pathways.

References

- 1. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Erythromycin attenuates oxidative stress-induced cellular senescence via the PI3K-mTOR signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Proper storage and handling of Erythromycin Lactobionate in the lab

1. Introduction

Erythromycin Lactobionate is the lactobionate salt of erythromycin, a macrolide antibiotic produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus).[1][2] It is a water-soluble form suitable for laboratory research and in vitro applications.[3] Erythromycin acts by inhibiting protein synthesis in susceptible bacteria, making it a valuable tool for researchers studying bacterial physiology, antibiotic resistance, and for use as a selection agent in cell culture.[1][4] Its primary mechanism involves reversibly binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis.[4][5][6][7][8]

2. Physicochemical Properties

This compound is supplied as a sterile, white to slightly yellow, lyophilized powder.[9][10] It is freely soluble in water and alcohol.[9] Key properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Weight | 1092.22 g/mol | [3] |

| Appearance | White or slightly yellow crystals or powder | [9] |

| Solubility in Water | 200 mg/mL | [3] |

| Optimal pH for Stability | 6.0 - 8.0 | [3][9][11] |

| Unstable pH | Rapidly loses potency at pH < 5.5 | [1][9][12][13][14] |

| pH of Reconstituted Solution (50 mg/mL) | 6.5 - 7.5 | [10][15] |

3. Mechanism of Action

Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis. It passively diffuses across the bacterial cell membrane and binds to the 23S ribosomal RNA molecule within the 50S subunit of the bacterial ribosome.[6][8] This binding action physically blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting the translocation of peptides from the A-site to the P-site and halting protein elongation.[4][7] This action is specific to bacterial ribosomes, sparing eukaryotic host cells.[4]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. CN104341474A - Preparation method and salification reactor of this compound solution - Google Patents [patents.google.com]

- 6. Articles [globalrx.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. drugs.com [drugs.com]

- 10. labeling.pfizer.com [labeling.pfizer.com]

- 11. This compound | CHEO ED Outreach [outreach.cheo.on.ca]

- 12. medicines.org.uk [medicines.org.uk]

- 13. globalrph.com [globalrph.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. uspbpep.com [uspbpep.com]

Application Notes and Protocols for Erythromycin Lactobionate in Primary Cell Culture Contamination Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Erythromycin Lactobionate for the effective control of microbial contamination in primary cell cultures. This document outlines the mechanism of action, provides detailed protocols for preparation and application, summarizes critical data on efficacy and cytotoxicity, and discusses the potential impact on cellular signaling pathways.

Introduction

Primary cell cultures are invaluable tools in biomedical research and drug development, offering a closer representation of in vivo physiology compared to immortalized cell lines. However, their susceptibility to microbial contamination, particularly from bacteria and Mycoplasma, poses a significant challenge to the reliability and reproducibility of experimental data. Erythromycin, a macrolide antibiotic, and its water-soluble salt, this compound, are effective agents for combating such contaminations.

Erythromycin acts by reversibly binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and thus exhibiting bacteriostatic activity against a broad spectrum of Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma species.[1][2][3][4][5] Its specificity for bacterial ribosomes minimizes its direct impact on mammalian cells, making it a suitable option for use in cell culture when applied at appropriate concentrations.[2]

Data Summary

The following tables summarize the key quantitative data regarding the use of this compound in cell culture applications.

Table 1: Recommended Working Concentrations and Efficacy

| Parameter | Value | Organism(s) | Reference(s) |

| General Working Concentration | 0.1 - 200 µg/mL | General Bacteria | [1][3][6][7] |

| Recommended Concentration | 50 - 100 µg/mL | General Bacteria | [2][3][4][6][7] |

| Mycoplasma Elimination | 10 µg/mL (in combination) | Mycoplasma | [8] |

| MIC for S. aureus | 0.023 - 1024 µg/mL | Staphylococcus aureus | [5] |

| MIC for S. pneumoniae | 0.06 µg/mL | Streptococcus pneumoniae | [3] |

| MIC for S. pyogenes | 0.004 - 256 µg/mL | Streptococcus pyogenes | [5] |

| IC50 for H. influenzae | 1.5 µg/mL | Haemophilus influenzae | [9][10] |

Table 2: Cytotoxicity Data for Erythromycin in Primary and Human Cell Lines

| Cell Type | Metric | Concentration | Exposure Time | Reference(s) |

| Primary Human Osteoblasts | 40% Cytotoxicity (LDH release) | 400 µg/mL | Not specified | [11][12] |

| IC20 (Metabolic activity) | 11 µg/mL | 48 hours | [11] | |

| Human Colonic Epithelial Cells (T84) | Compromised epithelial barrier | > 0.3 µg/mL | 48 hours | [13] |

| Primary Rat Hepatocytes | Cytotoxic | > 8 x 10-4 M (~588 µg/mL) | 18 hours | [7] |

| Human Liver Cells (Chang) | Least toxic macrolide (compared to estolate, etc.) | Not specified | Not specified | [14] |

Mechanism of Action

This compound targets the protein synthesis machinery of susceptible microorganisms. The process is initiated by the diffusion of erythromycin across the bacterial cell membrane.

Caption: Mechanism of Erythromycin Action.

Protocols

Preparation of this compound Stock Solution

This compound is freely soluble in water, making it a convenient choice for cell culture applications.[1][2]

Materials:

-

This compound powder (sterile)

-

Sterile, tissue culture-grade water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile syringe filters (0.22 µm)

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

-

Reconstitute the powder in sterile water or PBS to a final concentration of 10 mg/mL. For example, dissolve 100 mg of this compound in 10 mL of sterile water.

-

Gently vortex or swirl the tube until the powder is completely dissolved.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

-

Store the aliquots at -20°C. The reconstituted solution is stable for up to 2 weeks when refrigerated at 2-8°C and for longer periods when frozen.[1]

Prophylactic Use to Prevent Contamination

For routine prevention of bacterial contamination in primary cell cultures, a low concentration of this compound can be added to the culture medium.

Procedure:

-

Thaw an aliquot of the 10 mg/mL this compound stock solution.

-

Dilute the stock solution into the complete cell culture medium to a final working concentration of 1 to 5 µg/mL. For example, to achieve a final concentration of 5 µg/mL in 100 mL of medium, add 5 µL of the 10 mg/mL stock solution.

-

Use this medium for all subsequent media changes.

Note: The routine use of antibiotics for prophylaxis is discouraged as it can mask underlying low-level contamination and lead to the development of antibiotic-resistant strains.[15] It is best reserved for the initial stages of primary culture establishment when the risk of contamination is highest.

Protocol for Elimination of Existing Bacterial or Mycoplasma Contamination

This protocol is designed for situations where a valuable primary cell culture is confirmed to be contaminated.

Workflow for Contamination Elimination:

Caption: Workflow for Eliminating Cell Culture Contamination.

Procedure:

-

Quarantine: Immediately isolate the contaminated culture to prevent cross-contamination to other cell lines.[11] Use separate media bottles and handling equipment.

-

Initial Wash:

-

For adherent cells, aspirate the contaminated medium, and gently wash the cell monolayer twice with sterile PBS.

-

For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cell pellet in sterile PBS. Repeat the wash step.

-

-

Treatment:

-

Prepare complete culture medium containing this compound at a working concentration of 10-50 µg/mL. The optimal concentration may need to be determined empirically, starting with a lower concentration (e.g., 10 µg/mL) to minimize cytotoxicity.

-

Resuspend the cells in the treatment medium and culture under standard conditions.

-

-

Treatment Duration and Media Changes:

-

Continue the treatment for a minimum of 14 days.[11]

-

Change the medium with fresh this compound-containing medium every 2-3 days to maintain the antibiotic's potency.

-

-

Post-Treatment Recovery and Testing:

-

After the 14-day treatment period, culture the cells for at least two to three passages in antibiotic-free medium. This allows any remaining, non-dividing microorganisms to be diluted out or for a low-level, persistent infection to become detectable.

-

Test the culture for the presence of the contaminant using a sensitive and appropriate method (e.g., PCR for Mycoplasma, Gram staining and culture for bacteria).

-

-

Outcome:

-

If the test is negative, the culture can be considered decontaminated. It is advisable to perform a follow-up test after an additional period of culture in antibiotic-free medium.

-

If the test is positive, the contamination has persisted. At this point, it is strongly recommended to discard the culture to prevent further spread.

-

Impact on Cellular Signaling Pathways

While this compound is valued for its specificity to bacterial ribosomes, it is not entirely inert in mammalian cells and has been shown to modulate several key signaling pathways. Researchers should be aware of these potential off-target effects, as they may influence experimental outcomes.

Known Signaling Pathways Affected by Erythromycin:

-

NF-κB Pathway: Erythromycin has been shown to inhibit the transcriptional activation of NF-κB in T cells, which could contribute to its anti-inflammatory properties.[16]

-

PI3K-mTOR Pathway: In human bronchial epithelial cells, erythromycin can ameliorate oxidative stress-induced cellular senescence by inhibiting the PI3K-mTOR signaling pathway.[17]

-

ERK/MAPK Pathway: Erythromycin treatment has been found to reduce cell proliferation and increase apoptosis in nasal polyp-derived cells by inhibiting the activation of the ERK/MAPK signaling pathway.

Caption: Erythromycin's Impact on Cellular Signaling.

Conclusion and Recommendations

This compound is a valuable tool for the control of bacterial and Mycoplasma contamination in primary cell cultures. Its high water solubility and proven efficacy make it a practical choice for both prophylactic use and the elimination of existing infections. However, researchers must be mindful of its potential cytotoxicity at higher concentrations and its modulatory effects on key cellular signaling pathways.

It is strongly recommended to:

-

Always practice strict aseptic techniques to prevent contamination in the first place.

-

Regularly test cell cultures for Mycoplasma contamination.

-

Use this compound judiciously, and only when necessary, to avoid the development of antibiotic resistance.

-

When treating a contaminated culture, adhere to a rigorous protocol of sufficient duration and perform post-treatment testing to confirm elimination.

-

Consider the potential off-target effects on cellular signaling pathways when designing experiments and interpreting data from cells treated with this compound.

By following these guidelines, researchers can effectively utilize this compound to safeguard the integrity of their primary cell cultures and ensure the validity of their experimental results.

References

- 1. drugs.com [drugs.com]

- 2. This compound (200 MG) CAS#: 3847-29-8 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mpbio.com [mpbio.com]

- 5. Erythromycin - Wikipedia [en.wikipedia.org]

- 6. This compound (200 MG) | 3847-29-8 [chemicalbook.com]

- 7. Erythromycin toxicity in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of mycoplasma contamination on phenotypic expression of mitochondrial mutants in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. goldbio.com [goldbio.com]

- 12. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labeling.pfizer.com [labeling.pfizer.com]

- 14. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ibiantech.com [ibiantech.com]

Troubleshooting & Optimization

Technical Support Center: Erythromycin Lactobionate in Cell Culture Media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Erythromycin Lactobionate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is the lactobionate salt of erythromycin, a macrolide antibiotic.[1] It is used in cell culture to prevent or treat bacterial contamination.[2] Erythromycin is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. It functions by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents bacterial growth and replication.[3][4]

Q2: What is the recommended working concentration of this compound for cell culture?

The recommended working concentration of erythromycin in eukaryotic cell culture can vary depending on the cell line and the nature of the potential contamination. A general starting point is 50 µg/mL.[5] However, concentrations ranging from 50 to 200 mg/L have been used to control bacterial growth.[2] It is always recommended to perform a dose-response experiment to determine the optimal and non-toxic concentration for your specific cell line.

Q3: How should I prepare a stock solution of this compound for cell culture?

Proper preparation of a stock solution is critical to prevent precipitation. The recommended solvent for the initial reconstitution of this compound powder is sterile water for injection, free of preservatives or inorganic salts.[6][7] Using solutions containing salts, such as saline, for the initial reconstitution can cause the drug to precipitate.[7] While some commercial preparations of erythromycin for cell culture are dissolved in methanol, preparing a stock solution in sterile water is generally more compatible with cell culture applications.[5]

Q4: What is the stability of this compound in solution?